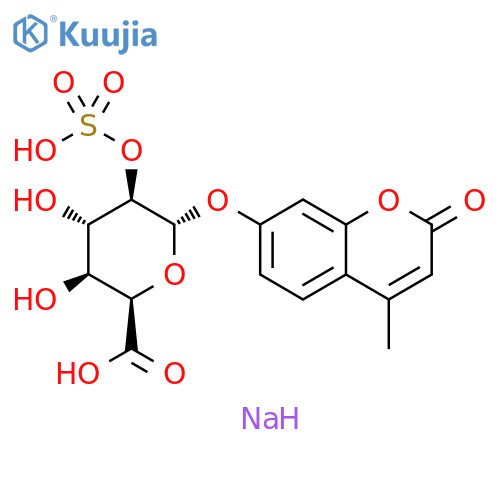Cas no 2181774-46-7 (4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt)

2181774-46-7 structure
商品名:4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt
CAS番号:2181774-46-7
MF:C16H17NaO12S
メガワット:456.353755712509
CID:5213355
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt 化学的及び物理的性質
名前と識別子
-
- α-L-Idopyranosiduronic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl, 2-(hydrogen sulfate), sodium salt (1:2)
- 4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt
-
- インチ: 1S/C16H16O12S.Na.H/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);;/t11-,12-,13+,14+,16+;;/m0../s1
- InChIKey: FIJXUHIUHGLHDV-CEWNINSASA-N
- ほほえんだ: O(C1=CC=C2C(=CC(=O)OC2=C1)C)[C@@H]1O[C@@H](C(=O)O)[C@@H](O)[C@H](O)[C@H]1OS(O)(=O)=O.[NaH]
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M334715-0.5mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 0.5mg |
$ 225.00 | 2023-03-10 | ||
| TRC | M334715-.5mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 5mg |
$263.00 | 2023-05-17 | ||
| TRC | M334715-1mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 1mg |
$ 514.00 | 2023-09-07 | ||
| TRC | M334715-10mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 10mg |
$4219.00 | 2023-05-17 | ||
| TRC | M334715-2mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 2mg |
$982.00 | 2023-05-17 | ||
| TRC | M334715-5mg |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt |
2181774-46-7 | 5mg |
$ 2294.00 | 2023-09-07 |
4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
2181774-46-7 (4-Methylumbelliferyl a-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
